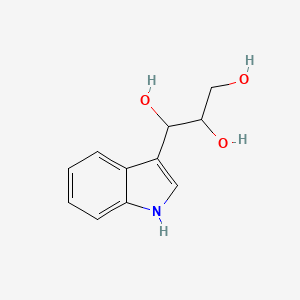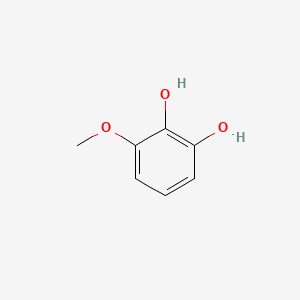
3-Methoxycatechol
概要
説明
3-メトキシカテコールは、1,2-ジヒドロキシ-3-メトキシベンゼンとしても知られており、分子式がC7H8O3の有機化合物です。これは、水と有機溶媒に可溶性の白色結晶性固体です。この化合物は、カテコールの誘導体であり、ヒドロキシル基の1つがメトキシ基に置き換えられています。 有機合成、生化学、工業用途など、さまざまな分野で使用されています .
2. 製法
合成経路と反応条件: 3-メトキシカテコールは、いくつかの方法で合成することができます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、ジメチル硫酸またはヨウ化メチルを使用して、カテコールをメチル化することです。 反応は通常、還流条件下で行われ、生成物は再結晶によって精製されます .
工業生産方法: 工業的な設定では、3-メトキシカテコールは、触媒の存在下で、過酸化水素を使用して3-メトキシフェノールを酸化することによって、しばしば製造されます。この方法は効率的であり、高純度の生成物を得ます。 反応は、最適な変換率を確保するために、制御された温度で行われます .
科学的研究の応用
3-Methoxycatechol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a substrate in enzymatic reactions and is used to study enzyme kinetics and mechanisms.
Medicine: Research has explored its potential therapeutic effects, including its role as an antioxidant and its potential in cancer treatment.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
作用機序
3-メトキシカテコールの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。それは、フリーラジカルを除去し、酸化ストレスを軽減することによって、抗酸化剤として作用することができます。酵素反応では、カテコール-O-メチルトランスフェラーゼなどの酵素の基質として機能し、カテコールのメチル化を触媒します。 この相互作用は、カテコールアミンやその他の生物活性化合物の代謝において重要です .
類似の化合物:
カテコール: ベンゼン環に2つのヒドロキシル基を持つ、3-メトキシカテコールの親化合物。
グアイアコール: ヒドロキシル基に対してパラ位にメトキシ基を持つ、3-メトキシカテコールに似ています。
ピロガロール: ベンゼン環に3つのヒドロキシル基が含まれています。
比較: 3-メトキシカテコールは、ヒドロキシル基とメトキシ基の両方の存在により、独特の化学的性質を持っています。カテコールと比較して、メトキシ基の電子供与効果により、酸化されにくいです。 これは、安定性が必要な特定の用途において、より安定しており、適しています .
Safety and Hazards
生化学分析
Biochemical Properties
3-Methoxycatechol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that interact with this compound is cytochrome P450, specifically the P450 GcoAB enzyme. This enzyme catalyzes the O-demethylation of this compound, converting it into pyrogallol . Additionally, this compound has been shown to interact with laccase enzymes, such as CueO from Escherichia coli, which further converts pyrogallol into purpurogallin . These interactions highlight the compound’s role in oxidative reactions and its potential for biotechnological applications.
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it has demonstrated carcinogenic properties in rat models, both in vitro and in vivo . The compound has been shown to promote esophageal carcinogenesis, especially when combined with sodium nitrite . Additionally, this compound can modify cell proliferation and carcinogenesis in the upper digestive tract, indicating its significant impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an agonist for G protein-coupled receptor 35 (GPR35) . This interaction leads to the activation of GPR35, which is involved in various cellular signaling pathways. Furthermore, this compound participates in chemical reactions that produce desired compounds, such as purpurogallin, through its involvement in enzymatic mechanisms . These interactions and reactions provide insights into the fundamental processes of cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Despite initial interest in its antioxidant properties, this compound has demonstrated carcinogenic properties in rat models both in vitro and in vivo . These studies indicate that the compound’s effects can change over time, with potential long-term implications for cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been shown to exhibit toxic and adverse effects, particularly in the context of carcinogenesis . These threshold effects highlight the importance of dosage considerations when studying the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to pyrogallol by the P450 GcoAB enzyme . This conversion is a key step in the biosynthesis of purpurogallin, a natural product with antioxidant, anticancer, and anti-inflammatory properties . The involvement of this compound in these pathways underscores its potential for biotechnological applications and its role in metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for elucidating the compound’s role in cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, providing insights into its role in cellular metabolism and signaling .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxycatechol can be synthesized through several methods. One common method involves the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-methoxyphenol using hydrogen peroxide in the presence of a catalyst. This method is efficient and yields a high purity product. The reaction is carried out at controlled temperatures to ensure optimal conversion rates .
化学反応の分析
反応の種類: 3-メトキシカテコールは、以下を含むさまざまな化学反応を起こします。
酸化: 有機合成において重要な中間体であるキノンを生成するために酸化される可能性があります。
還元: 還元反応により、カテコールまたは他の誘導体に逆変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: カテコールおよびその誘導体。
4. 科学研究への応用
3-メトキシカテコールは、科学研究で幅広い用途があります。
化学: これは、複雑な有機分子の合成における前駆体として、およびさまざまな化学反応における試薬として使用されます。
生物学: これは、酵素反応における基質として機能し、酵素動力学とメカニズムを研究するために使用されます。
医学: 研究では、抗酸化剤としての役割や、がん治療における可能性など、潜在的な治療効果が検討されています。
特性
IUPAC Name |
3-methoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUENQFPVNPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020826 | |
| Record name | 3-Methoxycatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-00-9 | |
| Record name | 3-Methoxycatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxycatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHOXYCATECHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxycatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXYCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC13U5393C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methoxycatechol?
A1: this compound has the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: While the provided research papers do not delve into detailed spectroscopic data, infrared (FTIR) spectroscopy can be used to identify the presence of specific functional groups in this compound, such as hydroxyl (-OH) and methoxy (-OCH3) groups. []
Q3: How is this compound generated in the context of lignin degradation?
A3: this compound can be produced through the cleavage of the C-O bond in 2,6-dimethoxyphenol, a lignin model compound, catalyzed by vanadium metal in water. This process represents a promising approach for the hydrogenolysis of lignin into valuable chemicals without requiring external hydrogen or organic solvents. []
Q4: Can bacterial enzymes be utilized for the conversion of this compound to other valuable compounds?
A4: Yes, bacterial enzymes like P450 GcoAB and laccase CueO can be used to convert lignin-derived this compound to purpurogallin, a natural product with various applications. []
Q5: Can this compound be used as a building block for the synthesis of more complex molecules?
A6: Yes, this compound can serve as a starting material in organic synthesis. For instance, it can be electrochemically oxidized in the presence of barbituric acid derivatives to synthesize novel dispiropyrimidine derivatives. These reactions proceed through an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) pathway involving Michael addition reactions. []
Q6: How do structural modifications of catechol derivatives, like the introduction of a methoxy group in this compound, influence their antiviral activity?
A7: Studies on catechol derivatives' antiviral activity against the encephalomycarditis virus (EMCV) showed that the position and type of substituent on the aromatic ring significantly affect their potency. This compound, along with other catechol derivatives, exhibited strong antiviral activity. The study highlighted that methyl and ethyl substitutions at the para position relative to a hydroxyl group enhanced antiviral activity compared to catechol itself. []
Q7: How does the structure of this compound and its derivatives affect their ability to inhibit single-stranded DNA-binding protein (SSB)?
A8: Research investigating the inhibitory effects of Nepenthes miranda extracts on Klebsiella pneumoniae SSB (KpSSB) found that the stem extract, rich in this compound among other compounds, exhibited significant anti-KpSSB activity. Molecular docking analysis revealed that this compound, catechol, and pyrogallol demonstrate binding affinity to KpSSB, suggesting a potential inhibitory effect. []
Q8: How does the adsorption of this compound onto activated carbon cloth (ACC) compare to other catechol derivatives?
A9: Studies on the removal of pollutants from aqueous solutions revealed that ACC effectively adsorbs this compound along with other catechol derivatives. The adsorption kinetics followed a pseudo-second-order model, indicating a high efficiency of ACC for removing these phenolic compounds. []
Q9: How do electron-donating or electron-withdrawing substituents on catecholate-type ligands influence their interaction with anatase nanoparticles?
A10: Research on the surface modification of titanium dioxide (TiO2) nanoparticles with catecholate-type ligands, including this compound, revealed that the presence of electron-donating or electron-withdrawing substituents affects the stability and optical properties of the resulting complexes. The formation of inner-sphere charge-transfer (CT) complexes leads to a red shift in the semiconductor absorption and a reduction in the effective band gap. []
Q10: How do molecular dynamics (MD) simulations contribute to understanding the promiscuous activity of the F169A mutant of cytochrome P450GcoA towards syringol and this compound?
A11: MD simulations, combined with hybrid QM/MM calculations, helped elucidate the mechanism behind the increased activity of the F169A mutant of P450GcoA towards syringol while maintaining activity towards guaiacol. The mutation disrupts an aromatic dyad (F169 and F395), increasing water access to the active site, which is beneficial for the native activity on G-lignin. The mutation also creates space for a conformational rearrangement in this compound, facilitating the second step of O-demethylation. []
Q11: Have computational methods been employed to study the interaction of this compound with other proteins or enzymes?
A11: While the provided research doesn't detail specific computational studies on this compound with other proteins, techniques like molecular docking can be utilized to predict binding affinities and explore potential interactions with various targets.
Q12: What analytical techniques are used to identify and quantify this compound in complex mixtures?
A13: Several analytical techniques can be employed to identify and quantify this compound. Gas chromatography-mass spectrometry (GC-MS) is widely used to analyze dry distillates and identify volatile compounds, including this compound, in complex mixtures like those obtained from Acacia seyal. []
Q13: How are matrix effects addressed during the analysis of this compound in environmental samples using HPLC/ESI-ToF-MS?
A14: Matrix effects can significantly impact the quantification of organic compounds, including this compound, in atmospheric aerosols. Studies using high-performance liquid chromatography coupled to electrospray ionization time-of-flight mass spectrometry (HPLC/ESI-ToF-MS) for the analysis of organic aerosols highlight the importance of evaluating and correcting for matrix effects to ensure accurate quantification. []
Q14: What are the environmental implications of this compound and related catechol derivatives present in atmospheric aerosols?
A15: Catechol derivatives, including this compound, can be found in atmospheric aerosols generated from sources like wildfires and combustion processes. These compounds can undergo reactions with atmospheric oxidants like ozone (O3), hydroxyl radicals (HO•), and nitrate radicals (NO3). [, ]
Q15: How does the oxidation of this compound at the air-water interface contribute to the formation of secondary organic aerosols?
A16: The oxidation of this compound by O3 at the air-water interface can lead to the formation of secondary organic aerosols (SOA). These reactions involve the formation of semiquinone radicals and can result in the production of polyphenols, hydroxylated quinones, and low-molecular-weight carboxylic acids, all contributing to SOA formation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



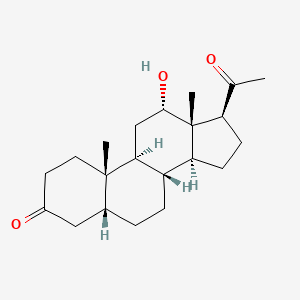
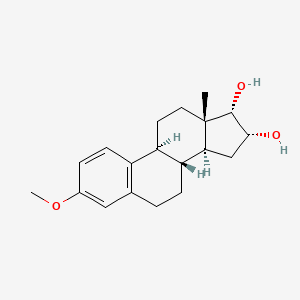
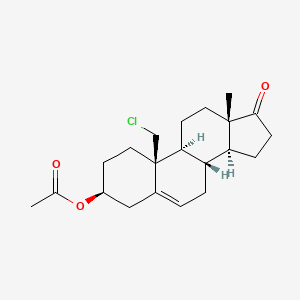
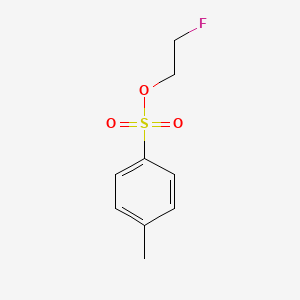

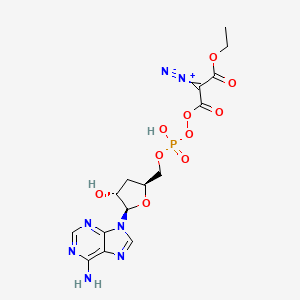
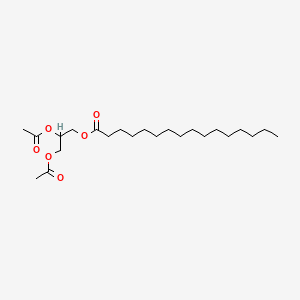
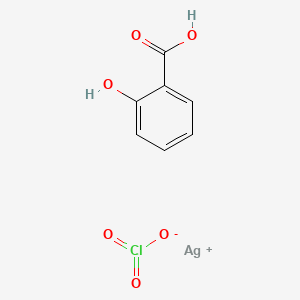

![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)

